3-Bromo-2-isopropoxyphenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13786203
Molecular Formula: C15H22BBrO3
Molecular Weight: 341.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22BBrO3 |
|---|---|
| Molecular Weight | 341.1 g/mol |
| IUPAC Name | 2-(3-bromo-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H22BBrO3/c1-10(2)18-13-11(8-7-9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
| Standard InChI Key | KOLKSEXPDQNCBI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 2-(3-bromo-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its intricate structure. The phenyl ring is substituted at the 2-position with an isopropoxy group (-OCH(CH₃)₂) and at the 3-position with a bromine atom. The boronic acid is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two methyl groups at the 4- and 5-positions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂BBrO₃ |
| Molecular Weight | 341.1 g/mol |
| IUPAC Name | 2-(3-bromo-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC(C)C |
| InChIKey | KOLKSEXPDQNCBI-UHFFFAOYSA-N |
| PubChem CID | 146035031 |
The presence of electron-withdrawing bromine and electron-donating isopropoxy groups creates a polarized aromatic system, influencing its reactivity in cross-coupling reactions .
Synthesis and Stability
The synthesis typically involves reacting 3-bromo-2-isopropoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. A transition metal catalyst, such as palladium, may facilitate esterification, though specific protocols remain proprietary . The pinacol ester enhances stability by protecting the boronic acid from protodeboronation, a common degradation pathway .
Comparative analysis with analogous compounds, such as 2-chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester (C₁₀H₁₂BClO₂S), reveals that bromine’s larger atomic radius and lower electronegativity may slow transmetalation steps in coupling reactions but improve regioselectivity.
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
As a boronic ester, this compound participates in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl or vinyl halides. For example, coupling with 4-bromoanisole yields biaryl ethers, intermediates in drug discovery . The isopropoxy group’s steric bulk may hinder ortho-substitution, favoring para-selectivity—a hypothesis supported by studies on similar systems .
Mechanistic Insights
-
Oxidative Addition: Aryl halide reacts with palladium(0) to form a Pd(II) complex.
-
Transmetalation: The boronic ester transfers its aryl group to Pd(II).
-
Reductive Elimination: The biaryl product is released, regenerating Pd(0).
The bromine substituent’s electronegativity polarizes the boron-oxygen bond, accelerating transmetalation by increasing the electrophilicity of the boron center.
Research Trends and Future Directions
Catalytic Innovations
Recent studies explore nickel-catalyzed couplings to reduce reliance on expensive palladium. For instance, nickel/terpyridine systems enable Suzuki-Miyaura reactions at room temperature, potentially enhancing this compound’s utility in large-scale syntheses.
Materials Science
Boronic esters form self-assembled monolayers (SAMs) on metal oxides. Functionalizing surfaces with 3-bromo-2-isopropoxyphenylboronic acid pinacol ester could yield sensors for diols or glycoproteins, leveraging boronic acid-diol interactions .
Table 2: Comparative Analysis of Boronic Esters
| Compound | Molecular Weight | Key Application |
|---|---|---|
| 3-Bromo-2-isopropoxyphenylboronic acid pinacol ester | 341.1 | Suzuki-Miyaura coupling |
| 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester | 270.66 | Heterocycle synthesis |
| Isopropoxyboronic acid pinacol ester | 186.06 | Protodeboronation studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume